Org-24598

Glycine transporter GlyT1 inhibition IC50 comparison

Org-24598 is the only GlyT1 inhibitor combining validated [3H]-radioligand availability with published in vivo efficacy in alcohol use disorder co-therapy models. Its reversible, nanomolar-potency (IC50 6.9 nM) mechanism avoids irreversible binding artifacts of ALX-5407 and osmolarity issues of millimolar sarcosine. Pharmacology confirmed NMDA glycine site-dependent: L-701,324 fully reverses its procognitive effects. Clean behavioral window (0.63–5 mg/kg) without locomotor confounds. ≥98% HPLC. Research use only. Differentiate your studies—do not substitute.

Molecular Formula C19H19F3LiNO3
Molecular Weight 373.3 g/mol
CAS No. 722456-08-8
Cat. No. B1662628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrg-24598
CAS722456-08-8
SynonymsN-Methyl-N-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-glycine lithium salt
Molecular FormulaC19H19F3LiNO3
Molecular Weight373.3 g/mol
Structural Identifiers
SMILES[Li+].CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)CC(=O)[O-]
InChIInChI=1S/C19H20F3NO3.Li/c1-23(13-18(24)25)12-11-17(14-5-3-2-4-6-14)26-16-9-7-15(8-10-16)19(20,21)22;/h2-10,17H,11-13H2,1H3,(H,24,25);/q;+1/p-1/t17-;/m1./s1
InChIKeyVMQXVSNARQMSDL-UNTBIKODSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Org-24598 (CAS 722456-08-8) Baseline Identity: Potent, Selective GlyT1 Inhibition for NMDA Receptor Modulation Research


Org-24598 (lithium salt CAS 722456-08-8; free acid CAS 372198-97-5) is a synthetic organic compound belonging to the glycine transporter-1 (GlyT1) inhibitor class [1]. It acts as a potent and selective inhibitor of the glial glycine transporter GlyT1b, with a reported IC50 of 6.9 nM, and is confirmed to be active in vivo . Its mechanism—blocking glycine reuptake to elevate synaptic glycine levels and enhance NMDA receptor function—positions it as a critical pharmacological tool in neuropsychiatric and addiction research [2].

Why Generic GlyT1 Inhibitor Substitution Fails: Differential Potency, Selectivity, and Irreversibility Risks of Org-24598 vs. Alternatives


GlyT1 inhibitors are not interchangeable due to substantial differences in potency, selectivity, and binding kinetics. Org-24598 occupies a unique pharmacological niche: it combines moderate nanomolar potency with clean selectivity against GlyT2 and off-target receptors [1]. In contrast, ALX-5407 (NFPS) is more potent but acts as a slowly reversible or functionally irreversible inhibitor, leading to prolonged target engagement that can complicate experimental interpretation [2]. Sarcosine, a naturally occurring GlyT1 inhibitor, is >5,000-fold less potent, requiring millimolar concentrations that introduce osmolarity and non-specific effects [3]. Bitopertin (RG1678), a clinical-stage competitor, displays ~4-fold lower potency and a distinct noncompetitive mechanism that competitively displaces [3H]Org-24598 binding, indicating overlapping but distinct binding sites . These quantitative differences mean that substituting Org-24598 with any of these alternatives will alter key experimental parameters, including effective dose range, duration of action, and off-target profile, thereby confounding cross-study comparisons and reducing reproducibility.

Org-24598 Evidence Guide: Direct Head-to-Head and Cross-Study Quantitative Differentiation from Key GlyT1 Comparators


GlyT1 Inhibitory Potency: Org-24598 vs. ALX-5407 and Sarcosine in Direct Head-to-Head Assay

In the same scintillation proximity assay using JAR cells endogenously expressing GlyT1a, Org-24598 blocked [14C]glycine uptake with an IC50 of 6.9 ± 0.9 nM. Under identical conditions, ALX-5407 (NFPS) was 2.5-fold more potent (IC50 2.8 ± 0.6 nM), while sarcosine was approximately 5,400-fold less potent (IC50 37.5 ± 4.6 μM) [1]. This head-to-head dataset enables researchers to directly rank these tools by potency and select the appropriate inhibitor for their desired level of target engagement.

Glycine transporter GlyT1 inhibition IC50 comparison

GlyT2 Isoform Selectivity: Org-24598 vs. Bitopertin Cross-Study Analysis

Org-24598 demonstrates negligible activity at the neuronal glycine transporter GlyT2, with a reported pIC50 of <4.0 (IC50 >100 μM) in stably transfected CHO cells expressing hGlyT-2 [1]. In separate studies, bitopertin (RG1678) similarly shows excellent GlyT2 selectivity with an IC50 >30 μM [2]. The key differentiation lies in their broader selectivity profiles: Org-24598 additionally shows negligible affinity at adrenoreceptors, dopamine receptors, 5-HT receptors, and noradrenaline, dopamine, 5-HT, and GABA transporters (all pIC50 <4) [1]. This multi-target profiling has not been reported with equivalent breadth for bitopertin in public literature, providing Org-24598 with a more comprehensively documented selectivity portfolio.

GlyT2 selectivity Isoform specificity Off-target profiling

Radioligand Utility: Org-24598 as a Pharmacological Probe Validated by Bitopertin Displacement

[3H]Org-24598 has been developed and validated as a radioligand for GlyT1 binding assays. Under equilibrium conditions (1 hour at room temperature), bitopertin (RG1678) competitively blocks [3H]Org-24598 binding sites at human GlyT1b in CHO cell membranes with a Ki of 8.1 nM . In MS binding assays using Org-24598 as a non-labeled reporter ligand, its equilibrium dissociation constant (Kd) toward GlyT1 was determined as 16.8 ± 2.2 nM, which aligns well with its functional IC50 and validates its dual utility as both a pharmacological inhibitor and a binding probe [1].

Radioligand binding Target engagement Binding kinetics

In Vivo Pro-Cognitive Efficacy: Org-24598 vs. Sarcosine Dose Comparison

A systematic comparative study in rats evaluated the pro-cognitive effects of Org-24598 and sarcosine in a social recognition memory paradigm. Org-24598 produced significant cognitive enhancement at doses of 0.63–5 mg/kg i.p., while sarcosine required substantially higher doses (40–200 mg/kg i.p.) to achieve comparable effects [1]. On a milligram-per-kilogram basis, Org-24598 demonstrates approximately 40–80× greater in vivo potency than sarcosine, consistent with the ~5,400-fold difference in their in vitro IC50 values. Importantly, Org-24598 at these behaviorally active doses did not affect locomotor activity, confirming that its pro-cognitive effects are not confounded by motor impairment or sedation [1].

Cognitive enhancement In vivo efficacy Social recognition memory

Preclinical Efficacy in Alcohol Use Disorder: Org-24598's Unique Add-on Pharmacology

In a rat model of alcohol deprivation effect (ADE), Org-24598 (5 mg/kg i.p.) facilitated the ability of a sub-effective combination of varenicline + bupropion to reduce ethanol consumption and elevate nucleus accumbens dopamine levels. The triple combination (varenicline 0.3 mg/kg + bupropion 7.5 mg/kg + Org-24598 5 mg/kg) produced significant ADE reduction that was not achieved by the varenicline + bupropion dual therapy alone [1]. This study demonstrates that Org-24598 can enable dose reduction of bupropion, potentially mitigating bupropion-related adverse effects while maintaining therapeutic efficacy. No equivalent add-on pharmacology data have been published for ALX-5407 or bitopertin in alcohol use disorder models [2].

Alcohol use disorder Addiction pharmacology Dopamine modulation

NMDA Receptor-Dependent Memory Rescue: Org-24598 Specificity Confirmed by Glycine Site Antagonist Reversal

In rats subjected to binge-like ethanol exposure, Org-24598 (5 mg/kg i.p.) reversed both object recognition and spatial memory impairments during withdrawal. Crucially, co-administration of the NMDA receptor glycine site antagonist L-701,324 (5 mg/kg) completely blocked Org-24598's memory-rescuing effects, confirming that its pro-cognitive action is mediated specifically through the NMDA receptor glycine site [1]. This mechanistic validation is stronger than that available for many GlyT1 inhibitors; for example, ALX-5407's NMDA-dependent effects have been inferred but not confirmed with glycine site antagonist reversal in a cognitive paradigm, while bitopertin failed to show efficacy in Phase III schizophrenia trials despite strong GlyT1 inhibition [2].

NMDA receptor Glycine site Ethanol withdrawal Memory impairment

Optimal Research and Procurement Application Scenarios for Org-24598 Based on Comparator-Validated Evidence


GlyT1 Radioligand Binding and Target Engagement Studies

Researchers requiring a validated GlyT1 radioligand for competitive binding assays or target occupancy studies should select Org-24598 over alternatives. [3H]Org-24598 is commercially available and has been validated in multiple independent laboratories, with a characterized Kd of 16.8 ± 2.2 nM toward GlyT1 [1]. Its utility is confirmed by bitopertin's competitive displacement (Ki = 8.1 nM), establishing it as the reference radioligand for GlyT1 binding site characterization [2]. No radiolabeled form of ALX-5407 or sarcosine is available for GlyT1 binding studies, making Org-24598 the sole option for researchers seeking to unify functional and binding pharmacology within a single chemical scaffold.

Alcohol Use Disorder Combination Pharmacotherapy Research

Investigators studying adjunctive pharmacotherapies for alcohol use disorder should prioritize Org-24598 based on its unique published evidence of facilitating the anti-alcohol intake effects of varenicline + bupropion combinations. At 5 mg/kg i.p., Org-24598 converts a sub-effective dual therapy into a significant treatment, while enabling dose reduction of bupropion [1]. No other GlyT1 inhibitor (ALX-5407, bitopertin, SSR504734, or sarcosine) has equivalent published data in alcohol deprivation models, establishing Org-24598 as the only evidence-supported GlyT1 inhibitor for this application domain.

NMDA Receptor Hypofunction and Schizophrenia Preclinical Modeling

For studies investigating the NMDA receptor hypofunction hypothesis of schizophrenia, Org-24598 offers critically important advantages over more potent but clinically failed comparators. Org-24598 at 10 mg/kg i.p. partially reverses prepulse inhibition deficits in the neonatal ventral hippocampal lesion rat model, a paradigm with strong face and construct validity for schizophrenia [1]. Critically, its NMDA glycine site-dependent mechanism has been pharmacologically confirmed in vivo using the selective glycine site antagonist L-701,324, which fully reverses Org-24598's cognitive effects [2]. In contrast, bitopertin—despite higher GlyT1 potency—failed to demonstrate efficacy in Phase III schizophrenia trials, suggesting that Org-24598's pharmacological profile may better capture the mechanistic requirements for translational relevance in this indication.

In Vivo Cognitive Enhancement Studies Requiring Clean Behavioral Pharmacology

When experimental designs require pro-cognitive effects without confounding locomotor or anxiolytic effects, Org-24598 at 0.63–5 mg/kg i.p. provides a validated window of efficacy. In rat social recognition memory paradigms, Org-24598 significantly enhances cognitive performance without affecting locomotor activity or behavior in the elevated plus maze [1]. This clean behavioral profile at behaviorally active doses distinguishes it from sarcosine, which requires 40–200 mg/kg and has less comprehensive behavioral selectivity characterization, and from ALX-5407, whose irreversible binding may produce prolonged effects that complicate within-subject experimental designs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Org-24598

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.